molecular formula C10H17NO B2882908 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol CAS No. 2228790-31-4

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol

Cat. No.: B2882908
CAS No.: 2228790-31-4
M. Wt: 167.252
InChI Key: CXDHSZMWIIDANA-UHFFFAOYSA-N
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Description

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol is a bicyclic amino alcohol characterized by a norbornene (bicyclo[2.2.1]hept-5-ene) moiety fused to a propan-2-ol backbone with an amino group at position 1. This structure confers unique stereochemical and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. Its synthesis often involves catalytic hydrogenation of nitro precursors, as demonstrated in , where a related compound (1-Amino-2-(pyridin-2-yl)propan-2-ol) was synthesized with an 81% yield using palladium on carbon (Pd/C) .

Properties

IUPAC Name

1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-10(12,6-11)9-5-7-2-3-8(9)4-7/h2-3,7-9,12H,4-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDHSZMWIIDANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CC2CC1C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol typically involves the following steps:

Chemical Reactions Analysis

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes, and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclo[2.2.1]hept-5-enyl Moieties

2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)-2-methylpropan-1-ol (CAS 1218438-86-8)
  • Structure: Differs by a methyl substitution at the amino group and a hydroxymethyl linkage.
  • Properties : Molecular weight = 195.30 g/mol; lacks stereochemical data but shares the bicyclic core, likely influencing lipophilicity .
  • Applications: Potential use in chiral ligand synthesis due to the bicyclo system’s rigidity.
1-[(1-Methylethyl)amino]-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propan-2-ol Hydrochloride (CAS 20041-49-0)
  • Structure : Features a trimethyl-substituted bicycloheptane and a hydrochloride salt.
  • Properties: Molecular formula = C16H32ClNO2; enhanced solubility in polar solvents due to ionic character.
  • Pharmacological Relevance : The trimethyl group may enhance membrane permeability, suggesting utility in drug delivery systems .

Analogues with Propan-2-ol Backbones and Aromatic Substituents

1-Amino-2-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol (Compound 40)
  • Structure : Contains a 3-methoxybenzyloxy-phenyl group instead of the bicyclo system.
  • Synthesis : 59% yield via nucleophilic substitution; characterized by distinct NMR signals (δ 3.83 ppm for OMe) .
  • Bioactivity : Tested as an aldose reductase inhibitor; the aromatic ether may enhance binding to enzyme active sites.
1-Amino-2-(4-phenylmethoxyphenyl)propan-2-ol (CAS 305448-20-8)
  • Structure : Substituted with a benzyloxy group at the para position.
  • Safety Profile: Requires stringent handling (e.g., eye protection) due to reactive amino and hydroxyl groups .

Functional and Pharmacological Comparisons

Stereochemical Complexity
  • The bicyclo[2.2.1]hept-5-enyl group introduces a rigid, chiral environment absent in linear analogues (e.g., 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol, CAS 1017419-02-1) . This rigidity can enhance enantioselectivity in asymmetric reactions.
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* (Predicted) Water Solubility
Target Compound ~195.3 1.2 (moderate) Low (due to bicyclic core)
1-Amino-2-(4-phenylmethoxyphenyl)propan-2-ol 255.3 2.5 Very low (aromatic groups)
CAS 20041-49-0 (Hydrochloride salt) 314.89 -0.5 High (ionic form)

*LogP estimated via fragment-based methods.

Biological Activity

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol, also known as 2-(bicyclo[2.2.1]heptan-2-ylamino)propan-1-ol, is a compound characterized by its bicyclic structure and amino alcohol functionality. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.

  • Chemical Formula : C10H19NO
  • Molecular Weight : 169.27 g/mol
  • CAS Number : 1247483-84-6

Biological Activities

The biological activities of 1-amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol can be summarized as follows:

1. Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. It induces apoptosis through mechanisms involving:

  • Activation of caspases (caspase-3 and -9)
  • Modulation of cyclin-D1 expression and TGF-β signaling pathways
    These actions contribute to reduced tumor growth and enhanced DNA damage repair capabilities in affected cells .

2. Anti-inflammatory Effects

The compound has been shown to modulate key inflammatory pathways:

  • Inhibition of NF-κB and IκBα pathways
  • Reduction of pro-inflammatory cytokines such as IL-1β and IL-6
    This activity suggests a potential application in treating inflammatory diseases .

3. Antioxidant Properties

1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol demonstrates antioxidant activity by:

  • Reducing reactive oxygen species (ROS) production
  • Enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase
    This property may protect cells from oxidative stress-related damage .

4. Analgesic Activity

Preliminary studies indicate that the compound may possess analgesic properties, evidenced by its efficacy in animal models for pain relief .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study Findings
Kharitonov et al. (2012)Investigated synthetic transformations involving bicyclic compounds, highlighting the cytotoxic potential of related structures .
Birchall et al. (2021)Demonstrated the application of bicyclic compounds in organic synthesis with implications for drug development .
MDPI Study (2020)Reported on the modulation of carcinogen-metabolizing enzymes and cell cycle arrest mechanisms in cancer cells treated with related compounds .

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